molecular formula C21H14O4S B11423534 7-(2-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate

7-(2-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate

Cat. No.: B11423534
M. Wt: 362.4 g/mol
InChI Key: ZNJSFGVZDYWBFH-UHFFFAOYSA-N
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Description

7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by its unique structure, which includes a benzoxathiol ring fused with a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE typically involves multi-step organic reactions. One common method involves the condensation of 2-methylphenyl with benzoxathiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is crucial to obtain a product that meets the required specifications. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzoxathiol Derivatives: Compounds with similar benzoxathiol structures.

    Benzoate Esters: Compounds with similar benzoate ester groups.

Uniqueness

7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential applications. Compared to other benzoxathiol derivatives or benzoate esters, this compound may exhibit different biological activities or chemical properties, making it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C21H14O4S

Molecular Weight

362.4 g/mol

IUPAC Name

[7-(2-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] benzoate

InChI

InChI=1S/C21H14O4S/c1-13-7-5-6-10-16(13)17-11-15(12-18-19(17)25-21(23)26-18)24-20(22)14-8-3-2-4-9-14/h2-12H,1H3

InChI Key

ZNJSFGVZDYWBFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C3C(=CC(=C2)OC(=O)C4=CC=CC=C4)SC(=O)O3

Origin of Product

United States

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